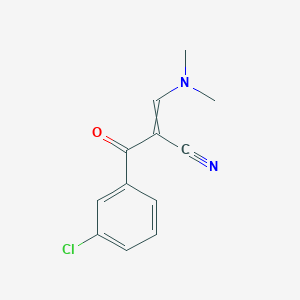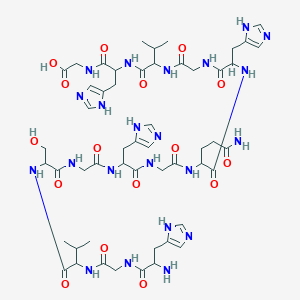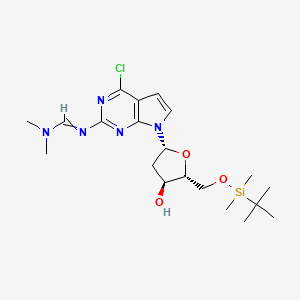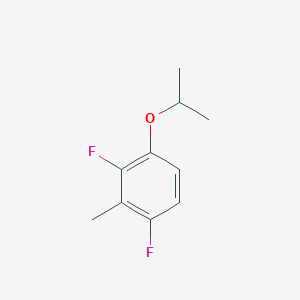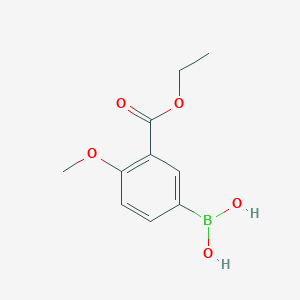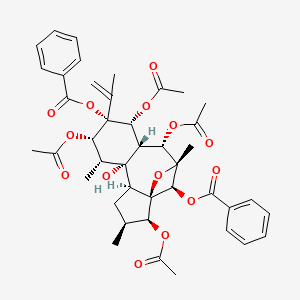
3-Chloro-2-fluoro-5-(methylthio)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluoro-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6ClFOS. It is a substituted benzaldehyde, characterized by the presence of chlorine, fluorine, and a methylthio group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-(methylthio)benzaldehyde can be achieved through several methodsThis can be done through a series of substitution reactions, often using reagents such as chlorinating agents, fluorinating agents, and methylthiolating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes may include catalytic reactions, high-temperature conditions, and the use of specialized equipment to handle reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro, fluoro, and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Formation of 3-Chloro-2-fluoro-5-(methylthio)benzoic acid.
Reduction: Formation of 3-Chloro-2-fluoro-5-(methylthio)benzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
3-Chloro-2-fluoro-5-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-2-fluoro-5-(methylthio)benzaldehyde exerts its effects depends on its interactions with molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical pathways and effects. The presence of the chloro, fluoro, and methylthio groups can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 3-Chloro-2-fluoro-5-(methylthio)benzyl alcohol
- 3-Chloro-2-fluoro-5-(methylthio)benzoic acid
Uniqueness
3-Chloro-2-fluoro-5-(methylthio)benzaldehyde is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H6ClFOS |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
3-chloro-2-fluoro-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFOS/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3 |
InChI Key |
SGLWYEBVTYRYJL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C(=C1)Cl)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





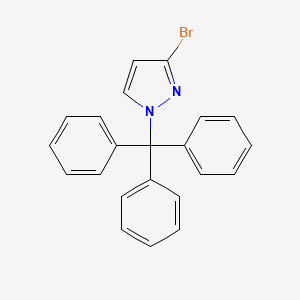
![4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine](/img/structure/B14017424.png)
![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)
